molecular formula C9H16ClNO B2385479 Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride CAS No. 2305253-95-4

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride

Cat. No.: B2385479
CAS No.: 2305253-95-4
M. Wt: 189.68
InChI Key: LZSPVJUJRHRHMY-UHFFFAOYSA-N
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Description

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride, also known as NBOMe-2C-I or 25I-NBOMe, is a synthetic hallucinogenic drug that has gained popularity in recent years due to its potent effects and availability on the black market. Despite its popularity, however, there is still much that is unknown about this compound. In

Advantages and Limitations for Lab Experiments

One advantage of using Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride in lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of 5-HT2A receptor activation without interference from other receptors. However, one limitation of using this compound is its potency and potential for adverse effects. Careful dosing and monitoring are necessary to ensure the safety of research subjects.

Future Directions

There are many future directions for research on Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride. One area of interest is the structure-activity relationship of NBOMe compounds and their effects on the 5-HT2A receptor. Another area of interest is the use of this compound as a tool to study the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for psychiatric disorders.

Synthesis Methods

The synthesis of Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride involves the reaction of 2C-I (2,5-dimethoxy-4-iodophenethylamine) with a spirocyclic compound. This reaction results in the formation of the spirocyclic compound spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine] which is then reacted with hydrochloric acid to form the hydrochloride salt of this compound. This synthesis method has been widely used in the production of this compound for research purposes.

Scientific Research Applications

Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride has been used extensively in scientific research as a tool to study the structure and function of the human brain. Specifically, it has been used to study the serotonin 2A receptor (5-HT2A), which is responsible for mediating the effects of hallucinogenic drugs. This compound is a highly selective agonist of the 5-HT2A receptor, meaning that it binds to and activates this receptor with high specificity. This makes it an ideal tool for studying the effects of 5-HT2A receptor activation on the brain.

Properties

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c1-3-10-4-2-9(1)8-5-7(8)6-11-9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSPVJUJRHRHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3CC3CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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